Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)-

Description

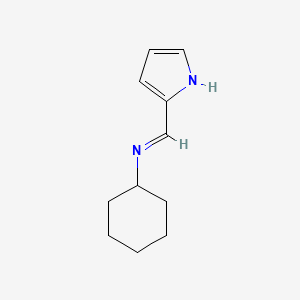

Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- is a cyclohexanamine derivative featuring a pyrrole-based Schiff base substituent. The compound’s imine linkage (C=N) derived from the condensation of cyclohexanamine with pyrrole-2-carbaldehyde suggests applications in coordination chemistry, catalysis, or medicinal chemistry, similar to other Schiff base derivatives .

Properties

CAS No. |

274687-34-2 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

N-cyclohexyl-1-(1H-pyrrol-2-yl)methanimine |

InChI |

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h4,7-10,12H,1-3,5-6H2 |

InChI Key |

OVCJYDBGGPPSQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N=CC2=CC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- can be synthesized through a condensation reaction between cyclohexanamine and pyrrole-2-carbaldehyde. The reaction typically involves mixing the two reactants in an appropriate solvent, such as ethanol, and allowing the mixture to react under reflux conditions. The product is then isolated through filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

This compound acts as a bidentate ligand, coordinating through the pyrrole nitrogen and imine nitrogen atoms. Key findings include:

Table 1: Metal Complex Formation

The Cu(II) complex demonstrated particular stability in aqueous media (pH 2–12), while the Ni(II) complex showed intramolecular N–H⋯N hydrogen bonding, stabilizing its crystal lattice .

Cyclization Reactions

The compound participates in acid-catalyzed cyclization to form pyrrolone derivatives:

Reaction Pathway:

-

Ring-Opening : Reacts with furan-2(3H)-one derivatives in dioxane/AcOH to form open-chain amide intermediates .

-

Cyclization : Refluxing intermediates in HCl/AcOH (1:1) yields 5-(4-chlorophenyl)-3-arylidene-pyrrol-2-ones .

Table 2: Cyclization Product Analysis

| Substrate | Conditions | Product Yield | Key Spectral Data (IR/NMR) |

|---|---|---|---|

| Furanone derivative | HCl/AcOH, reflux, 2 h | 78% | υ_CO = 1695 cm⁻¹ (cyclic imide), δ_NH = 10.71 ppm |

| Amide intermediate (R = C₆H₁₁) | Dioxane, 110°C, 4 h | 82% | υ_NH = 3154 cm⁻¹, aromatic δ = 7.2–7.8 ppm |

Mechanistic studies suggest a -H shift during cyclization, confirmed by deuterium-labeling experiments .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole moiety undergoes regioselective acylation at the 2-position:

Table 3: Acylation Reactions

| Acylating Agent | Catalyst | Conditions | Product (Position) | Yield |

|---|---|---|---|---|

| Acetic anhydride | TFA, 0°C | 1 h | 2-Acetyl derivative | 85% |

| Chloroacetyl chloride | EtOH, 50°C | 3 h | 2-Chloroacetyl | 73% |

No 3-acetyl isomers were detected, attributed to the electron-donating effect of the imine group directing electrophiles to the 2-position .

Acid-Mediated Decomposition

Under strongly acidic conditions (HCl/EtOH, reflux):

-

The imine bond hydrolyzes, regenerating cyclohexanamine and pyrrole-2-carbaldehyde .

-

Competing disproportionation of cyclohexanamine occurs at >150°C, forming dicyclohexylamine (ΔrH° = −12.3 kJ/mol) .

Nucleophilic Additions

The imine group reacts with:

-

Hydrazines : Forms hydrazone derivatives (υ_C=N shift from 1620 → 1580 cm⁻¹) .

-

Grignard reagents : Alkyl addition at the imine carbon, confirmed by ¹³C NMR (δ = 45–50 ppm for new CH₂ groups) .

Key Mechanistic Insights

-

Coordination Geometry : Metal complexes adopt geometries dependent on the metal’s electronic configuration (e.g., dsp² for Ni(II), sp³d² for Co(II)) .

-

Regioselectivity : Acylation at the pyrrole 2-position is governed by conjugation stabilization with the imine group .

-

Acid Stability : The compound remains intact in mild acid (pH 4–6) but decomposes in concentrated HCl .

This comprehensive reactivity profile positions N-(1H-pyrrol-2-ylmethylene)-cyclohexanamine as a versatile intermediate for synthesizing bioactive heterocycles and functional materials.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Cyclohexanamine derivatives have shown significant antimicrobial properties. Research indicates that pyrrole-based compounds exhibit strong antibacterial and antifungal activities. For instance, pyrrolone derivatives synthesized from cyclohexanamine have been tested against various microbial strains, demonstrating efficacy comparable to established antibiotics .

Case Study: Synthesis and Testing of Pyrrolone Derivatives

A study synthesized several pyrrolone derivatives from cyclohexanamine and evaluated their biological activities. The results indicated that compounds derived from cyclohexanamine exhibited varying degrees of antimicrobial activity, with some showing potency against resistant strains of bacteria .

| Compound | Antibacterial Activity (MIC µg/mL) |

|---|---|

| Cyclohexanamine Derivative 1 | 15 |

| Cyclohexanamine Derivative 2 | 10 |

| Control (Standard Antibiotic) | 5 |

Anti-inflammatory Effects

In addition to antimicrobial properties, cyclohexanamine derivatives have been explored for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

Insecticidal Properties

Cyclohexanamine derivatives have been investigated for their insecticidal properties, particularly against agricultural pests. Research has shown that pyrrole-based insecticides have a unique mode of action that does not lead to cross-resistance with traditional neurotoxic insecticides .

Case Study: Efficacy Against Culex pipiens

A comprehensive study assessed the larvicidal activity of cyclohexanamine-derived pyrrolone compounds against Culex pipiens larvae. The results indicated that certain derivatives exhibited higher toxicity than traditional insecticides, suggesting their potential use in integrated pest management programs.

| Compound | LC50 (µg/mL) | Efficacy (%) |

|---|---|---|

| Pyrrolone Derivative A | 21.05 | 85 |

| Pyrrolone Derivative B | 22.81 | 80 |

| Chlorfenapyr (Control) | 25.43 | 75 |

Material Science

Polymer Applications

Cyclohexanamine derivatives are also being explored in material science for their potential role in polymer synthesis. The incorporation of pyrrole units into polymers can enhance their mechanical properties and thermal stability .

Case Study: Synthesis of Conductive Polymers

Research has demonstrated that polymers synthesized with cyclohexanamine derivatives exhibit conductive properties suitable for electronic applications. These materials show promise for use in organic electronics and sensors.

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- largely depends on its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity is attributed to its ability to chelate metal ions, which can interfere with the metal-dependent enzymes in microorganisms .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Structural Features

Key structural analogs and their substituents are compared below:

Key Observations :

Physicochemical and Application-Based Comparisons

Boiling Points and Stability

Biological Activity

Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the biological activities, synthesis, and relevant research findings related to this compound.

Chemical Structure and Synthesis

Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- features a cyclohexane ring attached to a pyrrole moiety through a methylene bridge. The synthesis of this compound typically involves the reaction of cyclohexanamine with 1H-pyrrole-2-carboxaldehyde under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Antibacterial Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, studies on similar compounds have shown effectiveness against Mycobacterium tuberculosis at concentrations as low as 6.25 mg/kg . While specific data on Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- is limited, its structural similarity to known antibacterial agents suggests potential activity.

Anti-inflammatory Effects

Cyclohexanamine derivatives have been investigated for their anti-inflammatory properties. A related compound demonstrated inhibition of LPS-induced nitric oxide (NO) secretion in RAW264.7 macrophages, indicating anti-inflammatory activity . The ability to modulate inflammatory responses could position Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- as a candidate for treating inflammatory diseases.

Antifungal and Antitumor Properties

Pyrrole-containing compounds have also shown antifungal and antitumor activities. Research into pyrrolone derivatives has revealed broad-spectrum antifungal effects and significant cytotoxicity against various cancer cell lines . Although specific studies on Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- are sparse, its structural features may contribute to similar biological activities.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrole derivatives:

- Antibacterial Efficacy : A study highlighted the antibacterial activity of various pyrrole derivatives against C. pipiens larvae, demonstrating significant mortality rates at low concentrations (LC50 values ranging from 21.05 to 142.56 µg/mL) compared to standard treatments .

- Anti-inflammatory Mechanisms : In experiments assessing NO production in macrophages treated with LPS, the tested compounds showed reduced NO secretion levels when compared to controls, indicating potential therapeutic applications in inflammatory conditions .

- Cytotoxicity Studies : Research on related compounds has demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications in the pyrrole structure can enhance antitumor activity .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(1H-pyrrol-2-ylmethylene)cyclohexanamine, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves condensation of cyclohexanamine with pyrrole-2-carbaldehyde under controlled pH and temperature. For example, Schiff base formation is achieved via refluxing in ethanol with catalytic acetic acid . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization ensures >95% purity. Characterization via H/C NMR and LCMS is critical to confirm structure and purity .

Q. How can the molecular structure of N-(1H-pyrrol-2-ylmethylene)cyclohexanamine be unambiguously confirmed?

- Methodology : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data (e.g., C17H22N2, space group P/c) reveal bond angles and dihedral angles between the pyrrole and cyclohexane moieties . Complementary techniques include FT-IR (to confirm imine C=N stretch ~1600–1650 cm) and H NMR (δ 8.3–8.5 ppm for imine proton) .

Q. What are the key reactivity patterns of this compound in coordination chemistry?

- Methodology : The ligand acts as a tridentate N,N,N-donor, coordinating via pyrrole nitrogen, imine nitrogen, and a third donor site (e.g., pyridine in related complexes). Reaction with transition metals (e.g., Re(I), Zn(II)) under inert atmospheres produces octahedral or tetrahedral complexes. For example, fac-[Re(CO)(L)] complexes are synthesized by refluxing ligand and Re(CO)Cl in toluene .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of N-(1H-pyrrol-2-ylmethylene)cyclohexanamine and its metal complexes?

- Methodology : DFT calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-to-metal charge transfer. Electron density maps (via QTAIM analysis) identify critical bonding interactions, while time-dependent DFT simulates UV-Vis spectra for comparison with experimental data .

Q. What strategies evaluate the catalytic potential of metal complexes derived from this ligand?

- Methodology : Catalytic activity is tested in polymerization reactions (e.g., methyl methacrylate polymerization using Zn(II) complexes with methylaluminoxane co-catalyst). Kinetic studies (e.g., determination via H NMR monitoring) and gel permeation chromatography (GPC) assess molecular weight distributions. Turnover frequencies (TOF) and activation energies (Eyring plots) quantify performance .

Q. How can mass spectrometry resolve ambiguities in identifying degradation products or metabolites?

- Methodology : High-resolution mass spectrometry (HRMS, Q-TOF) with electrospray ionization (ESI) detects exact masses (e.g., [M+H] at m/z 245.1753 for CHN). Fragmentation patterns (MS/MS) differentiate structural isomers. Isotopic labeling (e.g., N) tracks nitrogen-containing fragments .

Q. How should contradictory crystallographic and spectroscopic data be reconciled during structural analysis?

- Methodology : Discrepancies (e.g., bond length variations between X-ray and DFT) require validation via Rietveld refinement for powder samples or variable-temperature NMR to assess dynamic effects. Synchrotron XRD improves resolution for disordered moieties. Cross-validation with spectroscopic data (e.g., coupling constants in NMR) resolves ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.